molecular formula C20H20O8 B1261074 (1'S,5'R)-5'-Hydroxyaverantin CAS No. 151120-47-7

(1'S,5'R)-5'-Hydroxyaverantin

Cat. No.: B1261074
CAS No.: 151120-47-7
M. Wt: 388.4 g/mol
InChI Key: GGNDESPZSKTNHV-PELKAZGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1'S,5'R)-5'-Hydroxyaverantin is a key intermediate metabolite in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by fungi such as Aspergillus parasiticus . Research indicates that the conversion of 5'-Hydroxyaverantin to the subsequent metabolite, averufin, is catalyzed by the enzyme ADHA, a short-chain alcohol dehydrogenase . This specific step is critical for understanding the complex biochemical sequence that leads to the formation of mature aflatoxins. This compound is presented exclusively for Research Use Only (RUO) . RUO products are intended for use in laboratory research to further fundamental scientific knowledge and are not intended for use in the diagnosis, prevention, or treatment of any human or animal disease . They are exempt from the regulatory controls that apply to diagnostic or therapeutic agents and must not be used in clinical diagnostic procedures . Researchers studying mycotoxin biosynthesis, fungal metabolism, or food safety may find this compound valuable for investigating the regulation and enzymology of aflatoxin production . By providing this intermediate, we aim to support scientific efforts aimed at controlling and mitigating the risks associated with aflatoxin contamination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151120-47-7

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

2-[(1S,5R)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8-,12+/m1/s1

InChI Key

GGNDESPZSKTNHV-PELKAZGASA-N

SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Isomeric SMILES

C[C@H](CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Canonical SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Origin of Product

United States

Ii. Biosynthetic Pathway Analysis of 1 S,5 R 5 Hydroxyaverantin

Precursor Substrates and Initial Enzymatic Transformations

The journey to (1'S,5'R)-5'-Hydroxyaverantin starts with the formation and conversion of earlier compounds in the aflatoxin pathway.

The first stable intermediate in the aflatoxin biosynthetic pathway is norsolorinic acid . czechmycology.org This red-pigmented anthraquinone (B42736) is converted to averantin (B1666156) . nih.govmdpi.com This transformation is catalyzed by a norsolorinic acid ketoreductase, an enzyme encoded by the aflD (also known as nor-1) gene. mdpi.comnih.govmdpi.com This enzyme specifically reduces the 1'-keto group of norsolorinic acid to the 1'-hydroxyl group of averantin, a reaction that requires the cofactor NADPH. nih.govnih.govnih.gov Studies have shown that this conversion is a critical step, and disruption of the aflD gene leads to the accumulation of norsolorinic acid and a blockage of aflatoxin synthesis. mdpi.com

Table 1: Enzymatic Conversion of Norsolorinic Acid to Averantin

SubstrateEnzymeGeneCofactorProduct
Norsolorinic AcidNorsolorinic Acid KetoreductaseaflD (nor-1)NADPHAverantin

Following its formation, averantin undergoes a hydroxylation reaction to produce 5'-hydroxyaverantin (B15418084) . This step is catalyzed by a cytochrome P-450 monooxygenase encoded by the aflG (also known as avnA) gene. nih.govuniprot.orgmybiosource.comresearchgate.net This enzyme introduces a hydroxyl group at the 5' position of the hexyl side chain of averantin. frontiersin.orguniprot.org The reaction requires NADPH and molecular oxygen. uniprot.orgnih.gov The AflG enzyme is a key focus for potential inhibition strategies to control aflatoxin contamination. dntb.gov.ua

Norsolorinic Acid to Averantin Conversion

Stereochemical Considerations in Biosynthesis

The three-dimensional arrangement of atoms, or stereochemistry, is paramount in the biosynthesis of aflatoxins, with enzymes exhibiting remarkable specificity for particular isomers.

The hydroxylation of (1'S)-averantin by the AflG enzyme results in the formation of two diastereomers of 5'-hydroxyaverantin: (1'S,5'S)-5'-Hydroxyaverantin and This compound . nih.govuniprot.orgebi.ac.uk Diastereomers are stereoisomers that are not mirror images of each other. This lack of complete stereospecificity by the AflG monooxygenase is a notable feature of this step in the pathway. nih.govresearchgate.net

While two diastereomers of 5'-hydroxyaverantin are produced, subsequent enzymes in the aflatoxin pathway exhibit strict stereospecificity. nih.govasm.org Cell-free experiments have demonstrated that both the (1'S,5'S) and (1'S,5'R) diastereomers of 5'-hydroxyaverantin can be converted to the downstream intermediate, averufin (B1665840). nih.govebi.ac.ukresearchgate.net However, feeding experiments with mutant strains of Aspergillus parasiticus have shown that only the metabolic pathway proceeding through the (1'S,5'R)-stereoisomer ultimately leads to the production of aflatoxins. nih.govebi.ac.ukasm.org This indicates that the enzymes responsible for the later stages of aflatoxin biosynthesis are highly selective for the (1'S,5'R) configuration. The stereospecificity of the initial norsolorinic acid dehydrogenase, which exclusively produces (1'S)-averantin from norsolorinic acid, sets the chiral foundation for the subsequent formation of the correct stereoisomer required for aflatoxin synthesis. nih.govasm.org

Table 2: Stereoisomers in the Biosynthesis of Averufin

PrecursorEnzymeProduct(s)Fate in Aflatoxin Biosynthesis
(1'S)-AverantinAflG (AvnA)(1'S,5'S)-5'-Hydroxyaverantin & this compoundBoth can be converted to averufin.
(1'S,5'S)-5'-HydroxyaverantinCytosolic Dehydrogenase(1'S,5'R)-AverufinDoes not lead to aflatoxin production.
This compoundCytosolic Dehydrogenase(1'S,5'R)-AverufinLeads to aflatoxin production.

Formation of (1'S,5'S)- and (1'S,5'R)-Hydroxyaverantin Diastereomers

Downstream Metabolic Conversions

This compound is not the end of the line; it is a stepping stone to more complex molecules. The conversion of 5'-hydroxyaverantin to averufin was initially thought to be a single enzymatic step. However, it is now understood to be a two-step process involving a novel intermediate, 5'-oxoaverantin (B1264410) . nih.govnih.gov

The first step is the oxidation of 5'-hydroxyaverantin to 5'-oxoaverantin, a reaction catalyzed by 5'-hydroxyaverantin dehydrogenase, an enzyme encoded by the adhA gene. nih.govnih.govcreative-enzymes.com This enzyme specifically requires NAD+ as a cofactor. nih.govexpasy.org Subsequently, 5'-oxoaverantin is converted to averufin by an OAVN cyclase. nih.govresearchgate.net From averufin, the pathway continues through a series of further enzymatic modifications, ultimately leading to the formation of the highly toxic aflatoxins. nih.gov

Transformation to 5'-Oxoaverantin by AflH (AdhA)

The conversion of this compound (HAVN) to 5'-Oxoaverantin (OAVN) is a critical dehydrogenation step in the aflatoxin biosynthetic pathway. asm.orgnih.gov This reaction is catalyzed by the enzyme 5'-hydroxyaverantin dehydrogenase, which is encoded by the aflH (adhA) gene. mdpi.comnih.govresearchgate.net This enzyme is a homodimer, with each subunit having a molecular weight of 28-kDa. asm.orgnih.gov

The transformation was initially thought to be a single enzymatic step leading directly to averufin. nih.gov However, further research demonstrated that it is a two-step process involving the novel intermediate 5'-Oxoaverantin. asm.orgnih.gov The enzyme responsible, HAVN dehydrogenase, was isolated from the cytosol of Aspergillus parasiticus and requires NAD as a cofactor, but not NADP. asm.orgnih.gov The identification of the enzyme was confirmed through peptide analysis, which matched the protein deduced from the adhA gene in the aflatoxin gene cluster. asm.orgnih.gov Deletion of the adhA gene in A. parasiticus leads to the accumulation of HAVN. ekb.eg

Table 1: Enzymatic Transformation of this compound to 5'-Oxoaverantin
SubstrateEnzyme (Gene)ProductCofactorCellular LocationOrganism
This compound5'-hydroxyaverantin dehydrogenase (AflH/AdhA)5'-OxoaverantinNAD+CytosolAspergillus parasiticus

Subsequent Steps Leading to Averufin and Aflatoxins

Following its formation, 5'-Oxoaverantin undergoes further enzymatic conversion to averufin (AVF), a key intermediate in the formation of aflatoxins. mdpi.com This step is catalyzed by a novel enzyme called 5'-oxoaverantin cyclase. asm.orgnih.govexpasy.org This enzyme, a homodimer of 79-kDa subunits, facilitates a dehydration or cyclization reaction and does not require any cofactors for its activity. asm.orgnih.gov Interestingly, this cyclase, encoded by the vbs gene, is bifunctional and also catalyzes the conversion of versiconal (B1263273) to versicolorin (B1264617) B later in the pathway. nih.gov

Averufin is then converted to versiconal hemiacetal acetate (B1210297) (VHA) through the action of a cytochrome P450 monooxygenase encoded by the aflI (avfA) gene. mdpi.comnih.gov From VHA, the pathway continues through a series of intermediates, including versicolorin A and B, sterigmatocystin (B1681140) (ST), and O-methylsterigmatocystin (OMST), ultimately leading to the production of aflatoxins B1, B2, G1, and G2. nih.govrsc.orgmdpi.comproteopedia.org The entire biosynthetic pathway is a complex cascade involving at least 27 enzymatic reactions regulated by a cluster of genes. mdpi.com

Table 2: Key Subsequent Steps in the Aflatoxin Biosynthetic Pathway
SubstrateEnzyme (Gene)ProductKey Research Finding
5'-Oxoaverantin5'-oxoaverantin cyclase (vbs)AverufinThis cyclase is a bifunctional enzyme, also involved in a later step of the pathway. nih.gov
AverufinCytochrome P450 monooxidase (aflI/avfA)Versiconal hemiacetal acetateThe conversion of averufin to VHA involves this oxidative enzyme. mdpi.comnih.gov
Versiconal hemiacetal acetateEsterase (aflJ/estA)VersiconalInhibition of this esterase leads to the accumulation of VHA. ekb.egnih.gov
VersiconalVersicolorin B synthase (aflK/vbs)Versicolorin BThis enzyme closes the bisfuran ring, a critical step for the mutagenic activity of aflatoxins. proteopedia.org

Iii. Enzymology and Reaction Mechanisms Associated with 1 S,5 R 5 Hydroxyaverantin

Averantin (B1666156) Hydroxylase (AflG/AvnA) Characterization

Averantin Hydroxylase, encoded by the aflG (avnA) gene, is a critical enzyme that introduces a hydroxyl group to the averantin molecule. mdpi.com This hydroxylation step is a precursor to the formation of (1'S,5'R)-5'-Hydroxyaverantin.

Averantin Hydroxylase is classified as a cytochrome P450 monooxygenase with the EC number 1.14.14.116. qmul.ac.ukexpasy.org These enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of a wide variety of compounds. genome.jp Specifically, Averantin Hydroxylase is a heme-thiolate protein. qmul.ac.ukexpasy.orggenome.jp The gene encoding this enzyme, avnA, has been identified and characterized in Aspergillus parasiticus. asm.orgresearchgate.net It has been assigned to the CYP60A1 family of cytochrome P450 genes. asm.orgresearchgate.net

The primary catalytic function of Averantin Hydroxylase is the hydroxylation of (1'S)-averantin. qmul.ac.ukexpasy.org The enzyme utilizes molecular oxygen (O2) and requires the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) to function. qmul.ac.ukexpasy.orgnih.gov The reaction catalyzed by this enzyme results in the formation of two stereoisomers: (1'S,5'S)-5'-hydroxyaverantin and this compound. qmul.ac.uk It is noteworthy that the enzyme does not react with (1'R)-averantin. qmul.ac.ukexpasy.orggenome.jp

Table 1: Catalytic Activity of Averantin Hydroxylase (AflG/AvnA)
SubstrateCofactorsProductsEnzyme Classification
(1'S)-AverantinNADPH, O2(1'S,5'S)-5'-Hydroxyaverantin, this compoundCytochrome P450 Monooxygenase (EC 1.14.14.116)

The proposed mechanism for the hydroxylation of averantin by Averantin Hydroxylase follows the general catalytic cycle of cytochrome P450 enzymes. The process involves the enzymatic hydroxylation of averantin, where an oxygen atom is incorporated into the molecule. ontosight.ai The monooxygenase, encoded by the avnA gene, is responsible for this conversion. researchgate.netresearchgate.net This reaction is a critical step in the biosynthetic pathway leading to aflatoxins. nih.gov

Catalytic Activity, Substrates, and Cofactor Requirements (NADPH, O2)

5'-Hydroxyaverantin (B15418084) Dehydrogenase (AflH/AdhA) Characterization

Following the hydroxylation of averantin, the resulting this compound is a substrate for the next enzyme in the pathway, 5'-Hydroxyaverantin Dehydrogenase. This enzyme, encoded by the aflH (adhA) gene, catalyzes the oxidation of the newly introduced hydroxyl group. mdpi.com

5'-Hydroxyaverantin Dehydrogenase is classified as an oxidoreductase with the EC number 1.1.1.352. qmul.ac.ukexpasy.orgexpasy.orgenzyme-database.orgqmul.ac.uk Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant, also called the electron donor) to another (the oxidant, also called the electron acceptor). This particular enzyme has been isolated from the aflatoxin-producing mold Aspergillus parasiticus. qmul.ac.ukexpasy.org

The catalytic activity of 5'-Hydroxyaverantin Dehydrogenase involves the oxidation of both (1'S,5'S)-5'-hydroxyaverantin and this compound to 5'-oxoaverantin (B1264410). qmul.ac.ukexpasy.org This reaction requires the cofactor NAD+ (Nicotinamide adenine dinucleotide) and results in the production of NADH. qmul.ac.ukexpasy.orgasm.org The enzyme specifically requires NAD+ and not NADP+ for its activity. asm.orgnih.gov The resulting 5'-oxoaverantin can then spontaneously cyclize to form averufin (B1665840). qmul.ac.ukexpasy.org

The reactions are as follows: (1) (1'S,5'S)-5'-hydroxyaverantin + NAD+ → 5'-oxoaverantin + NADH + H+ qmul.ac.uk (2) this compound + NAD+ → 5'-oxoaverantin + NADH + H+ qmul.ac.uk

Table 2: Catalytic Activity of 5'-Hydroxyaverantin Dehydrogenase (AflH/AdhA)
SubstratesCofactorProductEnzyme Classification
(1'S,5'S)-5'-Hydroxyaverantin, this compoundNAD+/NADH5'-OxoaverantinOxidoreductase (EC 1.1.1.352)

Enzymatic Mechanism of Dehydrogenation

The conversion of this compound is a key dehydrogenation reaction that advances the molecule along the aflatoxin biosynthetic pathway. This process is catalyzed by a specific oxidoreductase.

The enzyme responsible for this step is 5'-hydroxyaverantin dehydrogenase , classified under EC 1.1.1.352. qmul.ac.ukexpasy.org Also known as HAVN dehydrogenase, this enzyme is encoded by the adhA gene. qmul.ac.uk It has been isolated and characterized from the aflatoxin-producing fungus Aspergillus parasiticus. qmul.ac.ukexpasy.org The systematic name for this enzyme is (1'S,5'S)-hydroxyaverantin:NAD+ oxidoreductase. qmul.ac.uk

The dehydrogenation reaction involves the oxidation of the 5'-hydroxyl group of the hexyl side chain. The enzyme utilizes nicotinamide (B372718) adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH in the process. qmul.ac.ukexpasy.org This reaction converts both the (1'S,5'R) and (1'S,5'S) stereoisomers of 5'-hydroxyaverantin into a common intermediate, 5'-oxoaverantin. qmul.ac.uk The product, 5'-oxoaverantin, is chemically unstable and undergoes a spontaneous intramolecular cyclization (ketalization) to form averufin. qmul.ac.ukexpasy.org This subsequent non-enzymatic step is a crucial cyclization event in the formation of the bisfuran ring system characteristic of later intermediates in the aflatoxin pathway.

Table 1: Details of the Dehydrogenation of this compound

ParameterDescription
Enzyme 5'-hydroxyaverantin dehydrogenase
EC Number 1.1.1.352 qmul.ac.ukexpasy.org
Gene Name adhA qmul.ac.uk
Source Organism Aspergillus parasiticus qmul.ac.ukexpasy.org
Substrate This compound qmul.ac.uk
Cofactor NAD+ qmul.ac.uk
Product 5'-Oxoaverantin qmul.ac.uk
Reaction Type Dehydrogenation (Oxidation)

Broader Enzymatic Context in Fungal Polyketide Biosynthesis

The dehydrogenation of this compound is just one reaction within a complex, multi-step enzymatic cascade typical of fungal polyketide biosynthesis. researchgate.netnih.gov Fungal polyketides are a structurally diverse class of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govnih.gov The initial polyketide chain undergoes a series of tailoring reactions—including oxidations, reductions, and cyclizations—catalyzed by specific enzymes, many of which are encoded by genes located in a biosynthetic cluster alongside the PKS gene. researchgate.netmdpi.com

The biosynthesis of aflatoxin, in which this compound is an intermediate, serves as a well-studied model for these pathways. mdpi.comresearchgate.net The process begins with the synthesis of a polyketide backbone from acetate (B1210297) and malonate units by fatty acid synthase (FAS) and polyketide synthase (PKS) enzymes, such as those encoded by aflA and aflC. mdpi.comuniprot.org This leads to the formation of the first stable intermediate, norsolorinic acid. mdpi.comuniprot.org

This initial anthraquinone (B42736) is then subjected to a series of enzymatic modifications:

Reduction: Norsolorinic acid is converted to (1'S)-averantin by a ketoreductase encoded by the nor-1 (B64425) gene, which reduces the 1'-keto group to a hydroxyl group. mdpi.comnih.gov

Hydroxylation: (1'S)-Averantin is then hydroxylated at the 5'-position of its side chain to yield this compound and its (1'S,5'S) stereoisomer. qmul.ac.uk This reaction is catalyzed by averantin hydroxylase (EC 1.14.14.116), a cytochrome P450 monooxygenase encoded by the avnA gene. qmul.ac.ukexpasy.org This enzyme uses molecular oxygen and requires a reduced NADPH—hemoprotein reductase as a cofactor. qmul.ac.uk

Dehydrogenation: As detailed previously, 5'-hydroxyaverantin dehydrogenase (adhA) then oxidizes the 5'-hydroxyl group to form 5'-oxoaverantin. qmul.ac.uk

Cyclization: The pathway continues with the cyclization of 5'-oxoaverantin to averufin, which is then further converted through a series of enzymatic steps involving other tailoring enzymes like desaturases and esterases to eventually produce the toxic polyketide, aflatoxin. uniprot.orgresearchgate.net

This sequence highlights how this compound is a pivotal, yet transient, intermediate whose formation and consumption are tightly regulated by a dedicated suite of enzymes within the broader metabolic factory of fungal polyketide synthesis. The study of these enzymes, found in fungi like Aspergillus and Dothistroma, provides insight into the generation of complex and bioactive natural products. uniprot.orgnih.gov

Table 2: Key Enzymes in the Biosynthetic Pathway Surrounding this compound

EnzymeEC NumberGene NameSubstrateProduct
Norsolorinic acid ketoreductase1.1.1.-nor-1Norsolorinic acid(1'S)-Averantin nih.gov
Averantin hydroxylase1.14.14.116avnA(1'S)-AverantinThis compound qmul.ac.uk
5'-Hydroxyaverantin dehydrogenase1.1.1.352adhAThis compound5'-Oxoaverantin qmul.ac.uk
5'-Oxoaverantin cyclase4.2.1.142-5'-OxoaverantinAverufin qmul.ac.uk

Iv. Genetic and Molecular Basis of 1 S,5 R 5 Hydroxyaverantin Production

Gene Cluster Organization and Regulation in Aflatoxin Biosynthesis

The genes responsible for aflatoxin biosynthesis are clustered together in a 75-80 kb region on chromosome 3 of the fungal genome. plantsciencejournal.comnih.gov This cluster contains approximately 30 genes, including structural genes that encode the enzymes for the biosynthetic pathway and regulatory genes that control their expression. plantsciencejournal.comnih.govmdpi.com The organization of these genes is crucial for their coordinated expression.

The primary regulator of the aflatoxin gene cluster is a pathway-specific transcription factor encoded by the aflR gene. mdpi.comoup.comreviberoammicol.com The AflR protein binds to specific palindromic sequences (5'-TCG(N5)CGA-3') in the promoter regions of most of the structural genes, thereby activating their transcription. mdpi.comresearchgate.net Another gene, aflS (previously known as aflJ), located adjacent to aflR and transcribed divergently, encodes a co-activator protein that enhances the transcriptional activity of AflR. nih.govreviberoammicol.comnih.gov The expression of the aflatoxin gene cluster is also influenced by global regulatory factors that respond to environmental cues such as nitrogen source, temperature, and pH. reviberoammicol.comfrontiersin.orgapsnet.org

Molecular Genetic Studies of AflG/AvnA and AflH/AdhA Genes

The conversion of averantin (B1666156) (AVN) to 5'-hydroxyaverantin (B15418084) (HAVN) and its subsequent transformation are critical steps in the aflatoxin biosynthetic pathway, catalyzed by enzymes encoded by the aflG (avnA) and aflH (adhA) genes, respectively.

Gene Disruption and Accumulation Phenotypes of (1'S,5'R)-5'-Hydroxyaverantin

The gene aflG (avnA) encodes a cytochrome P-450 monooxygenase responsible for the hydroxylation of averantin at the 5' position to form 5'-hydroxyaverantin (HAVN). mdpi.comscispace.comfrontiersin.org Gene disruption studies have been instrumental in confirming the function of aflG. When aflG is disrupted or non-functional, the fungal strain loses its ability to produce downstream aflatoxin metabolites and instead accumulates the precursor, averantin. nih.gov

The subsequent step, the conversion of HAVN, is catalyzed by an alcohol dehydrogenase encoded by the aflH (adhA) gene. mdpi.comfrontiersin.org Disruption of the adhA gene in A. parasiticus leads to the accumulation of 5'-hydroxyaverantin (HAVN). researchgate.netscienceopen.com This accumulation phenotype strongly indicates that the AdhA enzyme is directly involved in the dehydrogenation of HAVN. researchgate.net It has been shown that both (1'S, 5'S)- and (1'S, 5'R)-hydroxyaverantin are formed during the conversion of averantin. scienceopen.comdtu.dk The enzyme encoded by adhA acts on HAVN to produce 5'-oxoaverantin (B1264410) (OAVN). mdpi.com Interestingly, adhA disruption mutants were observed to still produce small amounts of downstream metabolites, suggesting the presence of other enzymes that can partially compensate for the loss of AdhA function. researchgate.netscienceopen.com

Table 1: Effects of Gene Disruption on Metabolite Accumulation

Gene DisruptedEncoded EnzymePrecursor AccumulatedDownstream ProductionReference
aflG (avnA)Cytochrome P-450 monooxygenaseAverantinBlocked nih.gov
aflH (adhA)Alcohol dehydrogenase5'-Hydroxyaverantin (HAVN)Significantly reduced researchgate.netscienceopen.com

Impact of Gene Manipulation on Downstream Metabolite Production

Manipulation of the aflG and aflH genes has a direct and predictable impact on the production of downstream metabolites in the aflatoxin pathway. The disruption of aflG creates a complete blockage in the pathway, preventing the formation of all subsequent intermediates, including HAVN, and ultimately, aflatoxins.

The disruption of aflH, while leading to the primary accumulation of HAVN, demonstrates a "leaky" phenotype. nih.gov This leakiness, allowing for the production of small quantities of downstream products, suggests the existence of alternative, albeit less efficient, enzymatic routes or the promiscuous activity of other dehydrogenases within the cell that can partially fulfill the role of AdhA. researchgate.netscienceopen.com This highlights the metabolic plasticity of the fungus.

Strategies for Genetic Engineering of Biosynthetic Pathways

The detailed understanding of the aflatoxin gene cluster and the function of its constituent genes has opened avenues for the genetic engineering of the biosynthetic pathway. These strategies aim to either enhance the production of specific intermediates for various applications or to block the production of the final toxic aflatoxins. researchgate.netwiley.com

Overexpression and Pathway Manipulation for Enhanced Intermediate Production

Overexpression of key regulatory or structural genes can be employed to increase the yield of desired intermediates. For instance, overexpressing the regulatory gene aflR has been shown to up-regulate the transcription of the entire gene cluster, leading to increased production of aflatoxin and its precursors. nih.gov Similarly, targeted overexpression of a specific biosynthetic gene, such as aflG, while potentially disrupting downstream genes, could theoretically be used to maximize the production of this compound, assuming the precursor supply is not a limiting factor. The manipulation of pathway flux can also be achieved by blocking competing pathways or by enhancing the expression of genes responsible for precursor supply. acs.org

Directed Evolution and Enzyme Engineering for Stereospecificity or Yield Optimization

Directed evolution and enzyme engineering are powerful techniques for modifying the properties of biosynthetic enzymes. acs.orgnih.gov These approaches can be used to alter the substrate specificity, enhance the catalytic efficiency, or modify the stereospecificity of enzymes in the aflatoxin pathway. researchgate.netscitechnol.com

For example, the alcohol dehydrogenase encoded by aflH exhibits stereospecificity. ebi.ac.uk Directed evolution could be employed to create mutant versions of this enzyme with altered stereoselectivity, potentially leading to the production of novel stereoisomers of downstream metabolites. acs.org This involves generating a library of mutant genes, expressing them in a suitable host, and screening for variants with the desired properties. This approach has been successfully used to alter the function of other polyketide synthase-related enzymes. nih.govbiorxiv.org By applying these techniques to the enzymes involved in the synthesis of this compound, it is conceivable to optimize its yield or to generate novel, structurally related compounds with potentially new biological activities.

V. Analytical Methodologies for 1 S,5 R 5 Hydroxyaverantin Research

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of analyzing (1'S,5'R)-5'-Hydroxyaverantin, providing the means to separate it from a multitude of other fungal metabolites. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are central to this effort.

The specific stereochemistry of this compound, defined by the configurations at its two chiral centers, is crucial for its biological function. Chiral HPLC is an indispensable tool for separating enantiomers and diastereomers, making it essential for stereochemical determination. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. phenomenex.comcsfarmacie.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP. phenomenex.com The stability of these complexes varies between enantiomers, causing one to be retained longer on the column. Common CSPs used for separating chiral compounds like polyketides include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and proteins. phenomenex.comcsfarmacie.czsigmaaldrich.com The choice of mobile phase, typically consisting of solvents like hexane, isopropanol, and ethanol (B145695) in normal-phase chromatography, is critical for optimizing resolution. asm.orgnih.gov For racemic mixtures of fungal polyketides, chiral HPLC can successfully resolve the individual enantiomers, which can then be collected for further structural and biological analysis. asm.orgnih.gov

Table 1: Representative Chiral Stationary Phases (CSPs) and Mobile Phases for Polyketide Separation
Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile Phase CompositionApplication Note
Polysaccharide-basedChiralpak AD-H, Chiralcel IGHexane/Isopropanol, Hexane/EthanolWidely used for a broad range of racemic compounds, including fungal polyketides. asm.orgnih.gov
Macrocyclic GlycopeptideAstec CHIROBIOTIC VMethanol/Acetic Acid/TriethylamineEffective in reversed-phase, normal-phase, and polar organic modes, offering high versatility. sigmaaldrich.combioanalysis-zone.com
Pirkle-type (Brush-type)(R,R)-Whelk-O1Hexane/Isopropanol/AcetonitrileBased on the principle of π-π interactions, hydrogen bonding, and steric hindrance.

For the sensitive and accurate quantification of this compound in complex matrices such as fungal cultures, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the method of choice. nih.govmonash.edu This technique combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes (typically <2 µm) to achieve higher resolution and faster analysis times, with the high mass accuracy and sensitivity of HRMS detectors like Orbitrap or Time-of-Flight (TOF) analyzers. nih.govfrontiersin.org

UHPLC-HRMS allows for the precise determination of the mass-to-charge (m/z) ratio of the target analyte, enabling its confident identification based on its elemental composition. monash.edunih.gov In quantitative studies, the method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. pensoft.netmdpi.com A study quantifying metabolites in the aflatoxin biosynthesis pathway developed and validated a UHPLC-HRMS method that was successfully applied to determine the concentration of this compound, among other precursors. nih.gov

Table 2: Example Validation Parameters for a UHPLC-HRMS Quantitative Method
ParameterDefinitionTypical Acceptance Criteria
Linearity (R²)The ability of the method to elicit test results that are directly proportional to the analyte concentration. pensoft.netR² > 0.99 pensoft.net
Limit of Detection (LOD)The lowest analyte concentration that can be reliably distinguished from background noise. researchgate.netSignal-to-Noise Ratio ≥ 3 researchgate.net
Limit of Quantification (LOQ)The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netSignal-to-Noise Ratio ≥ 10 researchgate.net
Precision (RSD%)The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. pensoft.netRSD < 15%
Accuracy/Recovery (%)The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte. pensoft.net80-120%

Chiral High-Performance Liquid Chromatography (HPLC) in Stereochemical Determination

Application of Quantitative Analysis of Multi-components by a Single Marker (QAMS)

The Quantitative Analysis of Multi-components by a Single Marker (QAMS) is an efficient and economical strategy for quality control and quantitative analysis, particularly when reference standards for all analytes are unavailable or costly. mdpi.combvsalud.org This method involves the use of a single, readily available reference compound (the internal or external marker) to quantify multiple other components in a sample by establishing their relative correction factors (RCFs). nih.govresearchgate.net

In the context of this compound research, the QAMS method has been successfully combined with UHPLC-HRMS to simultaneously quantify several metabolites in the aflatoxin biosynthetic pathway. nih.gov The RCF for each analyte relative to the single marker is determined and its stability is systematically evaluated. Once established, the concentration of each target compound, including this compound, can be calculated in subsequent analyses without needing its individual standard. nih.govresearchgate.net This approach significantly reduces costs and simplifies the analytical workflow. The accuracy of the QAMS method is typically validated by comparing the results to those obtained using the conventional external standard method (ESM), with a low relative deviation indicating consistency between the two methods. nih.govresearchgate.net

Table 3: Principle of Relative Correction Factor (RCF) Calculation in QAMS
StepDescriptionFormula
1. Determine RCFAnalyze standard solutions of both the marker (s) and the analyte (x) to establish the relationship between their signals (peak area, A) and concentrations (C).RCF = (Aₓ / Cₓ) / (Aₛ / Cₛ)
2. Quantify AnalyteIn a sample analysis, measure the peak area of the marker (Aₛ) and the analyte (Aₓ) and know the concentration of the marker (Cₛ).Cₓ = (Aₓ * Cₛ) / (Aₛ * RCF)

Isotopic Tracer Techniques in Biosynthetic Pathway Elucidation

Isotopic tracer techniques are fundamental to elucidating the biosynthetic pathways of secondary metabolites like this compound. researchgate.netnih.gov These experiments involve feeding a producing organism, such as a fungus, with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O). researchgate.netrsc.org The labeled precursor is incorporated into downstream metabolites, and by analyzing the position and extent of the isotopic label in the final product, the sequence of biochemical reactions can be deciphered. mdpi.com

For polyketides, early studies used ¹⁴C-labeled acetate (B1210297) to establish the "polyacetate" origin of these molecules. annualreviews.orgresearchgate.net More advanced studies use precursors labeled with stable isotopes like ¹³C, which can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. rsc.org Using doubly ¹³C-labeled acetate ([1,2-¹³C₂]acetate) is particularly powerful, as it allows researchers to track which carbon-carbon bonds are retained or broken during the assembly and cyclization of the polyketide chain. researchgate.netrsc.org Such experiments have been crucial in placing averantin (B1666156) (the parent compound of 5'-hydroxyaverantin) in the aflatoxin B1 pathway after norsolorinic acid and before averufin (B1665840). researchgate.net

Table 4: Common Isotopes Used in Biosynthetic Pathway Studies
IsotopeLabeled Precursor ExampleDetection MethodInformation Gained
¹⁴C (Radioactive)[¹⁴C]Averantin, [¹⁴C]AcetateScintillation CountingDemonstrates precursor-product relationship and incorporation efficiency. researchgate.net
¹³C (Stable)[1-¹³C]Acetate, [1,2-¹³C₂]AcetateNMR, Mass SpectrometryIdentifies carbon skeleton origins and tracks bond formation/cleavage. researchgate.netrsc.org
²H (Deuterium, Stable)²H₂O, Labeled PrecursorsNMR, Mass SpectrometryInvestigates the stereochemistry of enzymatic reactions and C-H bond integrity. rsc.org
¹⁸O (Stable)¹⁸O₂, H₂¹⁸OMass SpectrometryDetermines the origin of oxygen atoms (e.g., from O₂ or water) in hydroxylation reactions. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. actascientific.comgreyhoundchrom.com For compounds like this compound, which possess hydroxyl groups, derivatization can enhance volatility for gas chromatography (GC) or improve detectability in liquid chromatography (LC) by introducing a chromophore or fluorophore. actascientific.comresearchgate.net

Derivatization can be performed either before the analyte enters the chromatographic column (pre-column) or after it elutes but before it reaches the detector (post-column). actascientific.com

Pre-column derivatization involves reacting the sample with a derivatizing reagent before injection. actascientific.com For GC analysis of non-volatile hydroxylated anthraquinones, silylation (e.g., with BSTFA) is often required to create more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net For LC, reagents that attach a fluorescent tag can dramatically increase detection sensitivity with a fluorescence detector (FLD). actascientific.com

Post-column derivatization occurs online between the column and the detector. pickeringlabs.com This approach is advantageous because it avoids potential issues with multiple reaction products and allows for the chromatographic separation of the original, unmodified analytes. actascientific.com For aflatoxins and their precursors, post-column derivatization with iodine or electrochemically generated bromine enhances the natural fluorescence of certain species, enabling highly sensitive detection by FLD. researchgate.nettypeset.io Anthraquinone-based reagents have also been used to derivatize other compounds, such as amines, to enhance their detection via chemiluminescence. nih.govmdpi.com

Table 5: Common Derivatization Approaches for Analytical Enhancement
ApproachReagent ExampleTarget Functional GroupPurposeDetection Method
Pre-column SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Hydroxyl (-OH)Increase volatility for GC analysis. researchgate.netGC-MS, GC-FID
Pre-column Acylation/AlkylationTrifluoroacetic anhydride (B1165640) (TFA)Hydroxyl (-OH)Enhance fluorescence for certain aflatoxins. typeset.ioHPLC-FLD
Post-column BrominationPyridinium hydrobromide perbromide (PBPB) or KOBRA® CellDouble bondsEnhance fluorescence of aflatoxins. researchgate.netHPLC-FLD
Post-column IodinationIodine SolutionDouble bondsEnhance fluorescence of aflatoxins. typeset.ioHPLC-FLD

Chiral Derivatization Reagents for Stereoisomer Analysis

Chiral derivatization is a powerful strategy employed in the stereochemical analysis of complex natural products like this compound. Current time information in Bangalore, IN.pensoft.net This indirect method involves the reaction of the chiral analyte with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form diastereomeric derivatives. chiralpedia.com These resulting diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral chromatographic or spectroscopic methods. nih.govresearchgate.net

The selection of a suitable chiral derivatizing agent is contingent upon the functional groups present in the target molecule. In the case of this compound, the secondary hydroxyl group at the C-5' position is the primary site for derivatization.

Key Research Findings and Applications:

While specific studies detailing the chiral derivatization of this compound are not extensively documented in the reviewed literature, the principles and methodologies are well-established for fungal polyketides and other natural products bearing secondary alcohol moieties. pensoft.netresearchgate.netrsc.org The insights from these studies provide a robust framework for the prospective analysis of 5'-Hydroxyaverantin (B15418084) stereoisomers.

One of the most widely used and effective methods for determining the absolute configuration of secondary alcohols is the Mosher's ester analysis . nih.govusm.edunih.gov This technique involves the esterification of the alcohol with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride (MTPA-Cl). usm.eduspringernature.com The reaction of this compound with both (R)-MTPA-Cl and (S)-MTPA-Cl would yield two distinct diastereomeric esters.

The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the C-5' stereocenter. nih.govspringernature.com By comparing the chemical shifts (δ) of the protons adjacent to the newly formed ester linkage in both the (R)- and (S)-MTPA esters, a specific pattern of chemical shift differences (Δδ = δS - δR) emerges. springernature.comillinois.edu This pattern is indicative of the spatial arrangement of the substituents around the chiral center, thereby revealing its absolute configuration. usm.edu

For the separation of stereoisomers, chiral derivatization followed by HPLC is a common approach. chiralpedia.comcsfarmacie.cz Reagents that introduce a chromophore or a fluorophore are particularly advantageous as they enhance the detectability of the derivatives. nih.gov For instance, derivatization with reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol has been successfully used for the HPLC-based separation and sensitive fluorescence detection of chiral alcohols in natural products. nih.gov

Another class of reagents, such as those used in Marfey's method (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), are primarily used for amino acids but highlight the principle of creating diastereomers with strong UV absorbance for enhanced HPLC detection. acs.orgsemanticscholar.org While not directly applicable to the hydroxyl group of 5'-Hydroxyaverantin, analogous reagents designed for alcohols could be employed.

The table below summarizes key chiral derivatization reagents that are applicable for the stereoisomer analysis of compounds containing secondary alcohol functionalities, such as this compound, based on established methodologies for natural products.

Interactive Data Table: Chiral Derivatization Reagents for Secondary Alcohol Analysis

Chiral Derivatizing Agent (CDA)Analyte Functional GroupAnalytical TechniquePurposeKey AdvantagesRepresentative Citation(s)
(R)- and (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) Secondary Alcohol¹H NMR SpectroscopyDetermination of absolute configurationWell-established and reliable method; provides clear diagnostic signals. nih.govusm.edunih.gov
(1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanol Secondary AlcoholHPLC with Fluorescence DetectionSeparation of stereoisomers and determination of enantiomeric purityHigh sensitivity due to the fluorescent tag; excellent resolution. nih.gov
Camphorsultam derivatives (e.g., CSP acid) AlcoholHPLCSeparation of diastereomersCan be highly effective for resolving stereoisomers of alcohols. nih.gov
N-Succinimidyl α-methoxyphenylacetate (SMPA) Chiral Amines (Principle adaptable for alcohols)HPLCDetermination of absolute configuration based on elution orderDoes not require both enantiomers of the analyte for configuration assignment. nih.gov

The successful application of these chiral derivatization reagents to this compound would first involve the careful optimization of the reaction conditions to ensure complete derivatization without racemization. Subsequently, the development of a robust HPLC or NMR method would be necessary to resolve and analyze the resulting diastereomers, ultimately enabling the unambiguous assignment of the stereochemistry of this important fungal metabolite.

Vi. Ecological and Evolutionary Aspects of 1 S,5 R 5 Hydroxyaverantin

Natural Occurrence in Fungal Species, particularly Aspergillus parasiticus and Aspergillus flavus

(1'S,5'R)-5'-Hydroxyaverantin (HAVN) is produced by a number of fungal species, most notably those known for producing aflatoxins. acs.org Its presence has been extensively documented in specific strains of Aspergillus parasiticus and Aspergillus flavus, which are major contaminants of agricultural commodities like corn, peanuts, and cotton. acs.orgasm.org In these fungi, HAVN does not typically accumulate to high levels but serves as a transient intermediate in the complex aflatoxin biosynthetic pathway. nih.govnih.gov

The compound was first isolated and identified as a precursor to aflatoxins in studies involving these Aspergillus species. asm.orgresearchgate.net Research using cell-free extracts and mutant strains of A. parasiticus has been instrumental in confirming its role. asm.orgnih.gov For instance, disruption of the adhA gene in A. parasiticus leads to the accumulation of HAVN, directly demonstrating its position in the pathway. nih.gov While most prominently associated with A. parasiticus and A. flavus, HAVN has also been isolated from other related fungi, such as Emericella heterothallica, further indicating its distribution within this fungal lineage. asm.org

Table 1: Documented Fungal Producers of this compound

Fungal Species Typical Role of Compound Reference
Aspergillus parasiticus Intermediate in aflatoxin biosynthesis nih.gov, asm.org, acs.org
Aspergillus flavus Intermediate in aflatoxin biosynthesis asm.org, acs.org

Evolutionary Conservation of Aflatoxin Biosynthesis Genes Across Fungi

The biosynthetic pathway for aflatoxins, in which this compound is a key player, is encoded by a cluster of genes. This gene cluster is remarkably conserved among aflatoxin-producing species. reviberoammicol.comnih.gov In Aspergillus parasiticus and Aspergillus flavus, the genes responsible for aflatoxin synthesis are located within a 75-kb region of the fungal genome. asm.orgreviberoammicol.com The order, orientation, and DNA sequence of these genes show a high degree of conservation (over 95%) between these two species. reviberoammicol.com

This evolutionary conservation extends to fungi that produce sterigmatocystin (B1681140), the penultimate precursor of aflatoxin B1. reviberoammicol.complos.org Aspergillus nidulans, for example, produces sterigmatocystin and possesses a homologous gene cluster (the stc cluster) where the genes and enzymes are homologs of those required for aflatoxin production. asm.orgreviberoammicol.com The gene avnA in A. parasiticus, which encodes the monooxygenase that converts averantin (B1666156) to 5'-hydroxyaverantin (B15418084), has a homolog in A. nidulans called stcF. asm.org Similarly, the adhA gene in A. parasiticus that encodes the dehydrogenase for the subsequent step is also found in the sterigmatocystin cluster. nih.gov

Role of this compound as a Biosynthetic Intermediate within Fungal Metabolic Networks

This compound (HAVN) is a pivotal, yet transient, intermediate in the early stages of the aflatoxin biosynthetic pathway. nih.gov Its formation and conversion are critical steps that bridge the gap between early anthraquinone (B42736) precursors and the more complex structures that follow.

The biosynthesis begins with the conversion of averantin (AVN) to 5'-hydroxyaverantin. This reaction is an oxidation catalyzed by a monooxygenase enzyme encoded by the avnA gene (stcF in A. nidulans). asm.orgscienceopen.com This enzyme specifically hydroxylates the C-5' position of the terminal pentyl chain of averantin.

Following its formation, HAVN is converted to averufin (B1665840) (AVR). This conversion is not a single enzymatic step but a two-step process involving a novel intermediate, 5'-oxoaverantin (B1264410) (OAVN). asm.orgnih.gov

Dehydrogenation: First, HAVN is oxidized to OAVN. This reaction is catalyzed by a cytosolic NAD-dependent dehydrogenase. nih.govresearchgate.net Genetic and biochemical studies have identified this enzyme as the product of the adhA gene, which is part of the aflatoxin gene cluster. nih.govnih.gov

Cyclization: The intermediate OAVN is then converted to averufin (AVR) by a cyclase enzyme, named OAVN cyclase. asm.orgnih.gov This enzyme catalyzes the intramolecular cyclization of the side chain to form the bisfuran ring system characteristic of averufin. nih.gov

The enzymes involved in this part of the pathway exhibit strict stereospecificity, ensuring the correct configuration required for the subsequent formation of aflatoxins. ebi.ac.uk The conversion of HAVN is a crucial control point, and the enzyme HAVN dehydrogenase has been explored as a potential target for inhibitors aimed at preventing aflatoxin contamination in crops. acs.org

Table 2: Position of this compound in the Aflatoxin Biosynthetic Pathway

Precursor Intermediate Product Enzyme(s) Gene(s)
Averantin (AVN) This compound (HAVN) 5'-Oxoaverantin (OAVN) AvnA (Monooxygenase) avnA / stcF

| This compound (HAVN) | 5'-Oxoaverantin (OAVN) | Averufin (AVR) | HAVN Dehydrogenase; OAVN Cyclase | adhA |

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound HAVN
5'-Oxoaverantin OAVN
Aflatoxin -
Aflatoxin B1 AFB1
Averantin AVN
Averufanin AVNN
Averufin AVR
Norsolorinic Acid NA
O-methylsterigmatocystin OMST

Q & A

Q. What is the role of (1'S,5'R)-5'-Hydroxyaverantin (HAVN) in aflatoxin biosynthesis?

HAVN is a critical intermediate in the early stages of aflatoxin biosynthesis. It is formed via the stereospecific hydroxylation of averantin (AVN) at the C5′ position by cytochrome P450 monooxygenase AflG (encoded by aflG) . The (1'S,5'R) diastereomer is a precursor to averufin (AVF), which undergoes further oxidative rearrangements to form the bisfuran ring system essential for aflatoxin toxicity. Experimental validation involves feeding isotopically labeled AVN to Aspergillus parasiticus cultures and tracking metabolite conversion via HPLC-MS .

Q. What enzymatic systems are responsible for HAVN production and conversion?

  • HAVN synthesis : AflG (cytochrome P450 monooxygenase) hydroxylates AVN to HAVN, requiring NADPH and O2.
  • HAVN oxidation : HAVN dehydrogenase (AdhA) oxidizes HAVN to 5′-oxoaverantin (OAVN), using NAD<sup>+</sup> as a cofactor .
  • OAVN cyclization : OAVN cyclase catalyzes intramolecular ketalization to form AVF without cofactors .
    Key methodological tools: Cytosol/microsome fractionation of A. parasiticus, enzyme activity assays with NAD<sup>+</sup>/NADPH dependence tests, and knockout mutants to confirm gene roles .

Q. How is HAVN stereochemistry determined experimentally?

Chiral HPLC and isotopic labeling are used to resolve (1'S,5'R)-HAVN from its (1'S,5'S) diastereomer. For example, incubating (1'S)-AVN with A. parasiticus microsomes produces both diastereomers, but only (1'S,5'R)-HAVN is enzymatically converted to AVF in cytosol assays . Stereochemical assignments are confirmed by comparing retention times with synthetic standards and NMR analysis .

Advanced Research Questions

Q. What mechanistic contradictions exist in the HAVN-to-AVF pathway?

Early studies proposed a single-step conversion of HAVN to AVF , but later work identified OAVN as a novel intermediate requiring two enzymes: HAVN dehydrogenase (AdhA) and OAVN cyclase . Contradictions arise from strain-specific differences: in A. parasiticus SU-1, adhA knockout blocks AVF production, while other strains show residual activity, suggesting alternative enzymes .

Q. How does stereochemistry influence downstream aflatoxin production?

Only (1'S,5'R)-HAVN is enzymatically processed to AVF and subsequently to aflatoxins, while (1'S,5'S)-HAVN is not metabolized . This specificity arises from the active site geometry of AdhA, which discriminates against the 5'S configuration. Experimental approach:

  • Use chiral HPLC to isolate diastereomers.
  • Feed purified (1'S,5'R)-HAVN and (1'S,5'S)-HAVN to A. parasiticus cytosol fractions.
  • Monitor AVF formation via UV-Vis spectroscopy (λmax = 386 nm for AVF) .

What unresolved questions remain about HAVN dehydrogenase (AdhA)?

While AdhA is confirmed as a homodimeric NAD<sup>+</sup>-dependent dehydrogenase (28 kDa subunits), its regulation and interaction with other aflatoxin pathway enzymes (e.g., P450s) are unclear . Open questions:

  • Does AdhA form complexes with OAVN cyclase?
  • How do post-translational modifications affect activity?
    Methodology: Co-immunoprecipitation assays, structural studies (cryo-EM), and site-directed mutagenesis of conserved residues .

Critical Research Gaps

  • Unidentified genes : The cyclase converting OAVN to AVF remains uncharacterized .
  • Regulatory mechanisms : How nitrogen metabolism (e.g., areA gene) influences HAVN pathway flux .
  • Structural insights : Lack of crystal structures for AdhA or AflG limits mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.